Carbon Chain Length Dictates Antibacterial Potency in Methylthioalkyl Isothiocyanates
In a systematic antibacterial evaluation of cruciferous isothiocyanates against six fish pathogenic bacteria, isothiocyanates with longer carbon chains demonstrated higher antibacterial activity. Specifically, phenylethyl isothiocyanate (PEITC, longer chain) exhibited superior activity against four bacterial strains compared to benzyl isothiocyanate (BITC, shorter chain) [1]. This class-level trend supports the prediction that 1-isothiocyanato-8-(methylthio)octane, with its eight-carbon chain, possesses stronger antibacterial potency than the four-carbon erucin [2].
| Evidence Dimension | Antibacterial activity trend (chain length effect) |
|---|---|
| Target Compound Data | 8-carbon chain (1-isothiocyanato-8-(methylthio)octane) |
| Comparator Or Baseline | 4-carbon chain (erucin); PEITC vs BITC comparison available |
| Quantified Difference | PEITC > BITC in 4/6 strains tested; class-level SAR predicts C8 > C4 activity |
| Conditions | MIC/MBC against Streptococcus parauberis, S. iniae, Edwardsiella tarda, Vibrio ichthyoenteri, V. harveyi, Photobacterium damselae |
Why This Matters
Chain length is a validated determinant of antibacterial spectrum, making the C8 compound a distinct candidate for antimicrobial screening where shorter-chain analogues may underperform.
- [1] H. J. Kim et al. Antibacterial activity of isothiocyanates from cruciferous vegetables against pathogenic bacteria in olive flounder. Korean Journal of Fisheries and Aquatic Sciences, 2015, 48(6), 886-892. View Source
- [2] Shao Yandong et al. Syntheses and Antibacterial Activities of Erucin Derivatives. Chemistry, 2016, 79(11): 1058-1062. DOI: 10.14159/j.cnki.0441-3776.2016.11.011. View Source
